REACTION_CXSMILES
|
O=C(Cl)[O:3][C:4]([Cl:7])(Cl)Cl.[C:9]([Cl:12])(Cl)=O.[NH:13]1C[CH2:17][CH2:16][CH2:15][C:14]1=O>C(OCC)(=O)C>[Cl:12][C:9]1[N:13]([C:4]([Cl:7])=[O:3])[CH2:14][CH2:15][CH2:16][CH:17]=1
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
N1C(CCCC1)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
To the resulting stirred mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(cooled with a dry ice/2-propanol bath) under nitrogen
|
Type
|
ADDITION
|
Details
|
was added activated carbon (0.25 g), which
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CCCCN1C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |